3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group on one phenyl ring and a hydroxy group on the other phenyl ring, connected by a three-carbon propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
4-Hydroxyacetophenone: Similar structure but lacks the methoxy group.
4-Methoxybenzaldehyde: Similar structure but lacks the hydroxy group.
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Similar structure but with a shorter carbon chain.
Uniqueness: 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both methoxy and hydroxy groups on the aromatic rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
206194-36-7 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 |
Origin of Product |
United States |
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